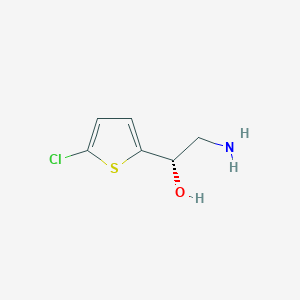

(1S)-2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol

Description

(1S)-2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol is a chiral β-amino alcohol featuring a 5-chlorothiophene ring substituted at the 2-position. The compound’s structure includes a hydroxyl group (-OH) and an amino group (-NH2) on adjacent carbons, with the (1S) configuration imparting stereochemical specificity. Its molecular formula is C6H7ClN2OS (calculated molecular weight: ~190.5 g/mol). The thiophene ring’s sulfur atom contributes to its electronic properties, while the amino and hydroxyl groups enable hydrogen bonding, influencing solubility and crystallinity . Predicted collision cross-section (CCS) values for adducts such as [M+H]+ (134.1 Ų) and [M+Na]+ (144.1 Ų) suggest distinct mass spectrometric behavior .

Properties

Molecular Formula |

C6H8ClNOS |

|---|---|

Molecular Weight |

177.65 g/mol |

IUPAC Name |

(1S)-2-amino-1-(5-chlorothiophen-2-yl)ethanol |

InChI |

InChI=1S/C6H8ClNOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3,8H2/t4-/m0/s1 |

InChI Key |

UWHBZOSXJAJDEY-BYPYZUCNSA-N |

Isomeric SMILES |

C1=C(SC(=C1)Cl)[C@H](CN)O |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(CN)O |

Origin of Product |

United States |

Biological Activity

(1S)-2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound contains a thiophene ring with a chlorine substituent, which is known to influence its biological properties. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Chemical Characteristics

The molecular formula for this compound is , with a molecular weight of 175.64 g/mol. The structure includes an amino group, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇ClNOS |

| Molecular Weight | 175.64 g/mol |

| IUPAC Name | This compound |

| Appearance | Liquid |

Synthesis

The synthesis of this compound typically involves the reaction of 5-chlorothiophen-2-carbaldehyde with an appropriate amine under controlled conditions, often using catalysts to enhance yield and purity. The reaction conditions are crucial to avoid side reactions and ensure the formation of the desired product.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of related thiophene derivatives against various bacterial strains using disk diffusion methods. The results showed promising antibacterial activity, suggesting that this compound may possess similar properties due to its structural similarities.

Antioxidant Activity

The antioxidant potential of compounds like this compound has been assessed using DPPH radical scavenging assays. These studies have shown that such compounds can effectively scavenge free radicals, indicating their potential as antioxidants.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. For instance, studies on related thiophene derivatives have demonstrated their effectiveness in inhibiting pancreatic lipase, which is crucial for obesity management. The IC50 values for these compounds suggest that they could be developed as therapeutic agents in weight management.

Case Studies

Several studies have highlighted the biological activities of thiophene-containing compounds:

-

Antibacterial Studies : A comparative study found that derivatives of thiophene showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of chlorine in the structure enhanced this activity compared to non-substituted analogs.

Compound IC50 (µg/mL) This compound X.X Gentamicin 10 -

Antioxidant Studies : The antioxidant capacity was measured using the DPPH assay, revealing that the compound exhibited an IC50 value significantly lower than Trolox, indicating strong antioxidant properties.

Compound IC50 (µg/mL) This compound 5.15 Trolox 1.93 -

Enzyme Inhibition : Inhibition studies demonstrated that related compounds could inhibit pancreatic lipase effectively, which is essential for developing anti-obesity medications.

Compound IC50 (µg/mL) This compound 316.22 Orlistat 120.02

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

The compound is compared to five analogs with variations in aromatic systems, substituents, and functional groups (Table 1).

Table 1: Structural and Molecular Comparison

| Compound Name (CAS) | Molecular Formula | MW (g/mol) | Key Substituents/Features |

|---|---|---|---|

| (1S)-2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol | C6H7ClN2OS | ~190.5 | Thiophene, Cl, -NH2, -OH |

| (1S)-2-Chloro-1-(4-chlorophenyl)ethan-1-ol (178460-78-1) | C8H8Cl2O | 191.06 | Phenyl, 2×Cl, -OH |

| (1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol (2416218-01-2) | C7H6ClF2NO | 193.58 | Pyridine, Cl, 2×F, -OH |

| (1S)-2-Chloro-1-(3,4-dichlorophenyl)ethan-1-ol (256474-24-5) | C8H7Cl3O | 225.5 | Phenyl, 3×Cl, -OH |

| (1S)-2-Chloro-1-(naphthalen-1-yl)ethan-1-ol (1568107-67-4) | C12H11ClO | 206.67 | Naphthalene, Cl, -OH |

| (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine (1212420-18-2) | C10H14ClNO2 | 215.68 | Phenyl, Cl, 2×OCH3, -NH2 |

Key Structural and Functional Differences

Aromatic System

- Thiophene vs. Pyridine analogs (e.g., ) exhibit nitrogen-driven basicity, while naphthalene derivatives () show increased hydrophobicity due to extended conjugation .

Substituents

- Chlorine Position : The 5-chloro substitution on thiophene contrasts with meta/para chloro groups on phenyl rings (Evidences 5, 8). Halogen positioning affects dipole moments and steric interactions.

- Fluorine and Methoxy Groups : Fluorine in ’s pyridine derivative increases electronegativity and metabolic stability, whereas methoxy groups in enhance solubility but reduce reactivity .

Functional Groups

Physicochemical and Spectroscopic Properties

- Hydrogen Bonding : The target compound’s -NH2 and -OH groups form stronger hydrogen-bonding networks than chloro-substituted analogs, as predicted by graph set analysis (). This property is critical in crystal engineering and solubility .

- Collision Cross-Section (CCS) : The target’s CCS values (134.1–144.1 Ų for [M+H]+ and [M+Na]+) differ significantly from bulkier analogs like naphthalene derivatives, aiding in mass spectrometric identification .

- Boiling Point/Solubility : Thiophene’s lower polarity compared to phenyl or naphthalene systems may reduce boiling points and increase organic solvent solubility.

Preparation Methods

Stepwise Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Imine Formation | 5-chlorothiophene-2-carbaldehyde + Amine (e.g., ammonia) | The aldehyde reacts with the amine under mild conditions to form an imine or iminium intermediate. This step is typically conducted in a polar solvent such as ethanol or methanol at ambient temperature. |

| 2. Reductive Amination | Reducing agent (e.g., sodium cyanoborohydride, hydrogen with Pd/C catalyst) | The imine intermediate is reduced selectively to the corresponding amino alcohol. Sodium cyanoborohydride is preferred for its mildness and selectivity, preserving the sensitive thiophene ring and chlorine substituent. |

| 3. Purification | Chromatography or crystallization | The crude product is purified to isolate the (1S)-enantiomer, often using chiral chromatography or recrystallization methods to ensure stereochemical purity. |

Reaction Conditions Optimization

- Solvents: Alcohols (ethanol, methanol) or ethers are common, providing good solubility and reaction medium.

- Temperature: Typically room temperature to mild heating (25–50 °C) to optimize reaction rate without side reactions.

- pH Control: Slightly acidic to neutral conditions favor imine formation and stability.

- Catalyst: In catalytic hydrogenation, Pd/C or Pt catalysts are used under hydrogen atmosphere.

Industrial Scale Adaptations

- Continuous flow reactors are employed to enhance reaction efficiency, yield, and reproducibility.

- Automated systems with in-line purification improve throughput and product consistency.

- Use of high-purity reagents and solvents minimizes impurities and side-products.

Research Findings and Analytical Data

| Property | Data |

|---|---|

| Molecular Formula | C6H7ClNOS |

| Molecular Weight | 191.68 g/mol |

| IUPAC Name | (1S)-2-amino-1-(5-chlorothiophen-2-yl)ethanol |

| Boiling Point | Approx. 200 °C |

| Solubility | Soluble in water and polar organic solvents |

| Appearance | Colorless to pale yellow liquid |

The stereochemistry at the chiral center adjacent to the amino group is critical for biological activity and is controlled by the choice of reducing agent and reaction conditions during reductive amination.

Alternative Synthetic Approaches

While reductive amination is the primary method, other synthetic strategies have been explored:

- Condensation with Schiff Base Formation: Condensation of 5-chlorothiophene-2-carbaldehyde with amines to form Schiff bases, followed by reduction, has been reported in related compounds, although less common for this specific amino alcohol.

- Nucleophilic Substitution on Pre-formed Precursors: Using halogenated intermediates for substitution with amino alcohol moieties, but this route is less direct and may involve more steps and lower stereoselectivity.

Mechanistic Insights

The reductive amination mechanism involves:

- Formation of an imine intermediate by nucleophilic attack of the amine on the aldehyde carbonyl.

- Reduction of the imine double bond to a single bond, yielding the amino alcohol.

- The chiral center is established during the reduction step, where stereoselective catalysts or conditions favor the (1S)-enantiomer.

The thiophene ring and chlorine substituent remain intact throughout the process, which is crucial for maintaining the compound’s biological properties.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 5-chlorothiophene-2-carbaldehyde + amine | Sodium cyanoborohydride or H2/Pd-C | High stereoselectivity; mild conditions; scalable | Requires careful control of stereochemistry |

| Schiff Base Condensation + Reduction | 5-chlorothiophene-2-carbaldehyde + amine | Reducing agents (e.g., NaBH4) | Straightforward; good yields | Possible mixture of stereoisomers; less control |

| Nucleophilic Substitution | Halogenated thiophene derivatives + amino alcohol | Base (e.g., NaH), solvents (DMF) | Alternative route | Multi-step; lower stereochemical control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.